![molecular formula C20H19BrClN3O2 B392676 1-(4-Bromophenyl)-3-[4-(3-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione CAS No. 311332-73-7](/img/structure/B392676.png)
1-(4-Bromophenyl)-3-[4-(3-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione
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Description
This compound is a heterocyclic chemical with a nitrogen-based hetero-aromatic ring structure . It’s a part of a class of compounds that have been the focus of many new promising drug developments .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple aromatic rings and nitrogen atoms. The International Chemical Identifier (InChI) for a similar compound is provided , but the specific structure for “1-(4-Bromophenyl)-3-[4-(3-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione” is not available in the retrieved papers.Scientific Research Applications
Pyrrolidine in Drug Discovery
The pyrrolidine ring, a key feature in compounds like 1-(4-Bromophenyl)-3-[4-(3-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione, is widely used in medicinal chemistry to develop treatments for human diseases. The interest in this scaffold stems from its ability to efficiently explore pharmacophore space due to sp^3-hybridization, contribute to stereochemistry, and increase three-dimensional coverage through "pseudorotation." This review highlights the versatility of pyrrolidine and its derivatives in drug discovery, showcasing bioactive molecules with target selectivity that include pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones. The structural variety within pyrrolidine compounds leads to different biological profiles, guided by the stereogenicity of carbons and the spatial orientation of substituents, affecting drug candidates' binding modes to enantioselective proteins (Li Petri et al., 2021).
Role of Piperazine and Piperidine Derivatives
Piperazine and piperidine scaffolds, as found in 1-(4-Bromophenyl)-3-[4-(3-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione, are crucial pharmacophoric groups in antipsychotic agents. A review of arylalkyl substituents indicates their importance in enhancing the potency and selectivity of binding affinity at D(2)-like receptors. This paper delves into the contributions of such pharmacophoric groups to the selectivity and potency of synthesized agents, highlighting the unpredictable specific effects of arylalkyl moieties but noting that composite structure influences receptor binding affinity (Sikazwe et al., 2009).
Piperazine Compounds in Therapy
Piperazine, a six-membered nitrogen-containing heterocycle, is fundamental to the rational design of drugs, including the compound . This moiety is part of numerous drugs with varied therapeutic uses such as antipsychotics, antidepressants, anticancer, antiviral, and anti-inflammatory agents. The review discusses molecular designs incorporating the piperazine entity, revealing its vast pharmacophoric activities and emphasizing the flexibility and potential of piperazine as a building block for discovering drug-like elements. Adjustments to the substituents on the piperazine ring significantly influence the pharmacokinetic and pharmacodynamic profiles of resultant molecules, suggesting a fruitful area for further therapeutic investigations (Rathi et al., 2016).
properties
IUPAC Name |
1-(4-bromophenyl)-3-[4-(3-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrClN3O2/c21-14-4-6-16(7-5-14)25-19(26)13-18(20(25)27)24-10-8-23(9-11-24)17-3-1-2-15(22)12-17/h1-7,12,18H,8-11,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPMLXQHSUKNLN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)Br)C4=CC(=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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